molecular formula C13H11N3O B2389263 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 65774-92-7

5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2389263
CAS No.: 65774-92-7
M. Wt: 225.251
InChI Key: KHETXCDANRAZGQ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₁₁N₃O Molecular Weight: 225.25 g/mol CAS Number: 90019-55-9 IUPAC Name: 5-Methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one (tautomer) or 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol . Structural Features: The compound consists of a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 5, a phenyl group at position 2, and a hydroxyl group at position 5. The hydroxyl group participates in keto-enol tautomerism, forming a 7-ol or 7(4H)-one structure depending on the solvent and conditions . Synthesis: Typically synthesized via condensation of β-keto esters with 3-aminopyrazole derivatives in protic solvents (e.g., acetic acid) under reflux . Substitutions on the aryl ring influence yield, with electron-withdrawing groups (e.g., trifluoromethyl) reducing efficiency .

Properties

IUPAC Name

5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-7-13(17)16-12(14-9)8-11(15-16)10-5-3-2-4-6-10/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYPHBKOHUMAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoesters with Aminopyrazoles

The most widely employed method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of β-ketoesters with 3-aminopyrazoles. This one-step reaction, optimized by Kaur et al., proceeds under mild conditions (refluxing ethanol, 6–8 h) to yield the target compound with a hydroxyl group at position 7. For example, the reaction of ethyl benzoylacetate (β-ketoester) with 5-amino-3-methylpyrazole generates 5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol in 78% yield after recrystallization from ethanol. The reaction mechanism proceeds via nucleophilic attack of the aminopyrazole’s NH₂ group on the β-ketoester’s carbonyl carbon, followed by cyclodehydration (Figure 1).

Table 1: Representative Cyclocondensation Reactions

β-Ketoester Aminopyrazole Solvent Time (h) Yield (%) Reference
Ethyl benzoylacetate 5-Amino-3-methylpyrazole Ethanol 7 78
Ethyl acetoacetate 5-Amino-3-phenylpyrazole Toluene 10 65

The choice of solvent significantly impacts reaction efficiency. Polar protic solvents like ethanol enhance solubility of intermediates, whereas toluene necessitates longer reaction times due to reduced polarity. Post-reaction purification via column chromatography (petroleum ether/ethyl acetate, 9:1) ensures high purity (>95%).

Chlorination and Hydroxylation Strategies

A two-step approach involving chlorination followed by hydroxylation is employed when direct cyclocondensation proves challenging. Source details the synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine via treatment of dihydroxy intermediates with phosphorus oxychloride (POCl₃) at 110°C for 4 h. Subsequent hydrolysis using sodium hydroxide (10% aqueous) at 80°C introduces the hydroxyl group at position 7, achieving an overall yield of 61%.

Key Reaction Conditions:

  • Chlorination: POCl₃ (3 equiv), 110°C, anhydrous conditions.
  • Hydroxylation: NaOH (2 equiv), H₂O/EtOH (1:1), reflux for 2 h.

This method is particularly advantageous for introducing substituents at position 5, as the chlorine atom serves as a leaving group for further functionalization. However, the use of POCl₃ necessitates strict moisture control, increasing operational complexity.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a high-efficiency alternative to conventional heating. Source reports a microwave-assisted condensation of 7-isopropoxyisoflavone with 3-aminopyrazole in dimethyl sulfoxide (DMSO) using tert-butoxide as a base. Irradiation at 150°C for 20 minutes yields this compound with 89% yield, a significant improvement over the 48% yield obtained via traditional heating.

Advantages of Microwave Synthesis:

  • Reduced Reaction Time: 20 minutes vs. 12 hours.
  • Enhanced Selectivity: Minimizes byproduct formation.
  • Scalability: Adaptable to continuous-flow systems.

The accelerated reaction kinetics under microwave conditions are attributed to rapid and uniform heating, which suppresses side reactions such as oxidative degradation.

Reductive Amination and Suzuki Coupling

For advanced functionalization, reductive amination and Suzuki-Miyaura coupling are employed. Source outlines the synthesis of a benzyloxy intermediate (2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine) via Suzuki coupling of 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine with indole-4-boronic acid. Subsequent hydrogenolysis (H₂/Pd-C) removes the benzyl protecting group, yielding the hydroxyl derivative in 66% yield.

Critical Steps:

  • Suzuki Coupling: Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 90°C.
  • Deprotection: H₂ (1 atm), 10% Pd/C, ethanol, room temperature.

This method enables the introduction of aryl and heteroaryl groups at position 5, expanding the compound’s utility in drug discovery.

Spectroscopic Characterization and Validation

Structural confirmation of this compound relies on NMR, IR, and X-ray crystallography. Source reports the following spectral data:

  • ¹H NMR (DMSO-d₆): δ 12.16 (s, 1H, OH), 7.73–7.30 (m, 10H, aromatic), 5.92 (s, 1H, CH), 2.32 (s, 3H, CH₃).
  • X-Ray Crystallography: Planar pyrazolo[1,5-a]pyrimidine core with dihedral angles of 16.21° (phenyl ring) and 82.84° (methyl group).

Table 2: Comparative Spectroscopic Data

Technique Key Features Reference
¹³C NMR δ 155.9 (C=O), 151.0 (C-N), 13.1 (CH₃)
IR 1670 cm⁻¹ (C=O stretch), 3200 cm⁻¹ (O-H)

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol. It has shown significant cytotoxic activity against various cancer cell lines. For example, in a study involving multiple cell lines, derivatives of this compound exhibited an average growth inhibition of 43.9% across 56 tested lines. The mechanism of action is believed to involve the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.

Antimycobacterial Properties

This compound has also been investigated for its efficacy against Mycobacterium tuberculosis (M.tb). Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase, which is crucial for bacterial energy metabolism. Structure–activity relationship studies indicate that specific substitutions can enhance activity against M.tb, suggesting potential for developing new antituberculosis drugs .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes. It acts as a selective peripheral benzodiazepine receptor ligand and has shown promise as a COX-2 selective inhibitor, which could be beneficial in treating inflammatory conditions . Additionally, its interactions with other biological macromolecules are under investigation to further elucidate its therapeutic potential.

Materials Science

The compound's photophysical properties make it suitable for applications in optoelectronics. It can be utilized in the development of organic light-emitting diodes (OLEDs) and fluorescent probes due to its ability to emit light upon excitation. This aspect is particularly valuable in creating materials for advanced electronic devices.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The compound’s effects on cellular pathways depend on its ability to modulate signaling cascades, leading to changes in gene expression, cell proliferation, or apoptosis .

Comparison with Similar Compounds

Key Spectral Data :

  • ¹H NMR (DMSO-d₆) : OH proton at δ 12.44 ppm (disappears upon tautomerization to the 7-one form) .
  • MS (ESI) : m/z 225.0902 (M+H⁺) .
Structural Analogues and Derivatives
Compound Substituents Molecular Weight Key Differences References
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol 5-Me, 2-Ph, 7-OH 225.25 Reference compound; optimized for synthesis yield (70–80% in acetic acid)
5-Trifluoromethyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol 5-CF₃, 2-Ph, 7-OH 279.23 Lower yield (50–60%) due to steric/electronic effects of CF₃
5-Isopropyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol 5-iPr, 2-Ph, 7-OH 253.30 Reduced yield (55–65%); bulkier substituent complicates crystallization
5-(tert-Butyl)-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol 5-tBu, 2-Me, 3-Ph 295.36 Enhanced steric hindrance; potential for selective biological targeting
5-Methyl-7-morpholin-4-yl-2-phenyl-pyrazolo[1,5-a]pyrimidine 5-Me, 7-morpholine, 2-Ph 335.39 Morpholine substitution improves solubility; used in kinase inhibitor studies
Physical and Spectral Comparison
Property This compound 5-Trifluoromethyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol 5-Methyl-7-morpholin-4-yl-2-phenyl-pyrazolo[1,5-a]pyrimidine
Melting Point Not reported 263 °C 287 °C (triazolo analogue)
¹H NMR (OH Signal) δ 12.44 ppm (DMSO-d₆) δ 8.04 ppm (DMSO-d₆) Absent (morpholine substitution)
Synthesis Yield 70–80% 50–60% 65–75%

Biological Activity

5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N3O, and it features a fused ring structure comprising both pyrazole and pyrimidine rings. The compound has been synthesized through various methods, including the condensation of aminopyrazole with aldehydes or ketones under acidic conditions.

Biological Activity Overview

This compound exhibits a range of biological activities, as summarized below:

Biological Activity Description
Anticancer Activity Inhibits cancer cell growth via EGFR/STAT3 signaling pathway interference .
Antimicrobial Properties Demonstrated potential against Mycobacterium tuberculosis (Mtb) in vitro .
Enzyme Inhibition Acts as an enzyme inhibitor affecting various biochemical pathways.
Anti-inflammatory Effects Explored for potential therapeutic applications in inflammatory diseases .

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, blocking substrate access or altering enzyme conformation. This mechanism is crucial in its anticancer activity, where it may induce apoptosis or inhibit cell proliferation by interfering with key signaling pathways such as the EGFR/STAT3 pathway .
  • Antitubercular Mechanism : Research indicates that derivatives of this compound have shown promising activity against Mtb, with mechanisms not related to traditional targets like cell-wall biosynthesis. Instead, resistance was linked to mutations in specific enzymes that metabolize the compound .

Anticancer Activity

A study investigating the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives found that this compound exhibited significant growth inhibition across various cancer cell lines. For example, it achieved a mean growth inhibition (GI%) of 43.9% across 56 tested cell lines. The study also highlighted that treatment with this compound led to notable arrest in the G0–G1 phase of the cell cycle in RFX 393 cancer cells, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Activity

In another study focused on antitubercular activity, researchers synthesized a library of analogues based on pyrazolo[1,5-a]pyrimidin-7(4H)-one. The results showed that certain derivatives had low cytotoxicity while maintaining effective activity against Mtb within macrophages. The compounds were evaluated for their minimum inhibitory concentration (MIC) and demonstrated significant promise as novel antituberculosis agents .

Q & A

Q. What are the established synthetic routes for 5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via cyclocondensation of 5-amino-3-phenylpyrazole with β-dicarbonyl derivatives (e.g., ethyl 2,4-dioxopentanoate) under reflux in ethanol . Key factors include:
  • Solvent choice : Polar solvents (ethanol, dioxane) enhance reaction homogeneity and rate.
  • Catalysts : Triethylamine or silylformamidines improve electrophilicity at position 7 .
  • Purification : Column chromatography (petroleum ether/ethyl acetate) or recrystallization (cyclohexane) removes isomers/byproducts .

Q. Table 1: Comparative Synthesis Methods

Starting MaterialsConditionsYieldKey ByproductsReference
5-Amino-3-phenylpyrazole + ethyl 2,4-dioxopentanoateEtOH, reflux70-85%Isomeric ethyl esters
7-Hydroxy precursor + POCl₃Dioxane, Et₃N, reflux65%Chlorinated impurities

Q. How is the structure of this compound validated experimentally?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., methyl protons at δ 2.35 ppm, aromatic protons at δ 7.2–8.1 ppm) .
  • X-ray crystallography : Resolve fused-ring planarity (dihedral angles <1.5°) and hydrogen-bonded dimers (C–H···O/N interactions) . SHELXL refines thermal parameters and validates H-atom placement .

Q. What biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives, and how is this compound positioned in this context?

  • Methodological Answer : Pyrazolo[1,5-a]pyrimidines exhibit COX-2 inhibition, benzodiazepine receptor binding, and antitumor activity . For 5-methyl-2-phenyl derivatives:
  • Structure-Activity Relationship (SAR) : The 7-OH group enhances hydrogen bonding to biological targets (e.g., enzymes) .
  • Assays : Test in vitro kinase inhibition (IC₅₀) or receptor-binding assays (Ki) using radiolabeled ligands .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly when isomerization occurs?

  • Methodological Answer : Isomeric byproducts (e.g., 5-carboxylate vs. 7-carboxylate esters) arise from competing cyclization pathways . Mitigation strategies:
  • Temperature control : Lower reflux temperatures (70–80°C) favor kinetic over thermodynamic products.
  • Additives : Silylating agents (e.g., silylformamidine) direct regioselectivity to position 7 .
  • Analytical monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track isomer ratios .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) during characterization?

  • Methodological Answer : Contradictions often stem from:
  • Tautomerism : The 7-OH group may tautomerize, altering NMR signals. Use deuterated DMSO to stabilize enol forms .
  • Impurities : Recrystallize from nonpolar solvents (hexane) to remove polar byproducts .
  • Dynamic effects : Variable-temperature NMR (VT-NMR) identifies exchange broadening from rotational isomerism .

Q. What computational methods are suitable for predicting the reactivity or binding modes of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Use AutoDock Vina with protein structures (e.g., COX-2 PDB: 1CX2) to model binding interactions .
  • Crystallography software : SHELXT automates space-group determination for structural validation .

Q. How do substituents at positions 3, 5, and 7 influence the compound’s physicochemical and biological properties?

  • Methodological Answer : Table 2: Substituent Effects
PositionSubstituentEffect on PropertyBiological ImpactReference
3PhenylEnhances π-π stackingImproved receptor affinity
5MethylIncreases lipophilicity (logP)Enhanced membrane permeability
7OH vs. ClOH: H-bond donor; Cl: electron withdrawalOH: enzyme inhibition; Cl: metabolic stability

Key Methodological Takeaways

  • Synthesis : Prioritize regioselective conditions (e.g., silylformamidines) and rigorous purification .
  • Characterization : Combine NMR, X-ray, and DFT for structural certainty .
  • Biological Testing : Align SAR with target-specific assays (e.g., kinase inhibition for oncology) .

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